3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound that belongs to the class of bicyclic heterocycles. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a sulfanyl group, as well as an azabicyclo octane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine ring The methylation of pyrimidine can be achieved using methyl iodide in the presence of a base such as potassium carbonate
The azabicyclo octane moiety is synthesized separately through a series of cyclization reactions involving amines and cyclic ketones. The final step involves the coupling of the pyrimidine and azabicyclo octane intermediates, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Purification methods like recrystallization and chromatography are used to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures that may have related chemical properties and applications.
Uniqueness
3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18ClN3S |
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Molecular Weight |
271.81 g/mol |
IUPAC Name |
3-(4-methylpyrimidin-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C12H17N3S.ClH/c1-8-4-5-13-12(14-8)16-11-6-9-2-3-10(7-11)15-9;/h4-5,9-11,15H,2-3,6-7H2,1H3;1H |
InChI Key |
HOCOCGOFHAVHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
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